(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
Description
Properties
IUPAC Name |
[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]-(4-methylthiadiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3OS2/c1-7-11(21-17-16-7)12(19)18-4-5-20-13(18)8-2-3-9(14)10(15)6-8/h2-3,6,13H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYKLAPTPPYFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a 3,4-dichlorophenyl derivative with a thioamide under acidic conditions. The thiadiazole ring can be synthesized separately by reacting a methyl-substituted hydrazine with a carbon disulfide derivative, followed by cyclization.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives with reduced functional groups.
Substitution: Halogenated derivatives of the parent compound.
Scientific Research Applications
(2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and thiadiazole rings can bind to active sites, inhibiting the function of target proteins and disrupting cellular processes. This can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Modifications
- Methyl vs. Alkyl/Aryl Substitutions :
The 4-methyl-1,2,3-thiadiazole group in the target compound differs from alkyl/aryl-substituted thiadiazoles reported by Bhole & Bhusari . Methyl groups are smaller and less sterically hindering, possibly allowing better penetration into hydrophobic binding pockets. In contrast, bulkier substituents may enhance binding specificity but reduce bioavailability.
Key Research Findings and Implications
- Antitumor Potential: Structural analogs with dichlorophenyl groups (e.g., in ) show enhanced cytotoxicity, suggesting the target compound may exhibit similar or superior activity .
- Metabolic Stability :
The methyl-thiadiazole group may slow oxidative metabolism compared to unsubstituted thiadiazoles, extending half-life in biological systems. - Synthetic Challenges: Achieving high yields for such hybrids requires precise control of reaction conditions, particularly in forming the methanone bridge without side reactions .
Tabulated Comparison of Key Features
Biological Activity
The compound (2-(3,4-Dichlorophenyl)thiazolidin-3-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone , with the CAS number 2034485-00-0 , is a novel thiazolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine ring and a thiadiazole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of g/mol .
Antidiabetic Properties
Recent studies suggest that this compound may exhibit antidiabetic properties . The mechanism appears to involve the modulation of glucose metabolism and insulin sensitivity. Preliminary investigations indicate that it could serve as a potential candidate for the treatment of diabetes by enhancing insulin signaling pathways .
Anticancer Activity
Thiazolidine derivatives have been reported to possess anticancer properties. Research indicates that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antidiabetic | Modulation of glucose metabolism | |
| Anticancer | Induction of apoptosis and cell cycle arrest | |
| Antiviral | Inhibition of viral replication |
Case Studies
- Antidiabetic Activity : A study evaluated the effects of thiazolidine derivatives on diabetic rats. The results showed a significant reduction in blood glucose levels, suggesting enhanced insulin sensitivity. The compound's ability to modulate metabolic pathways was highlighted as a key factor in its efficacy .
- Anticancer Potential : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and liver cancer cells. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation markers .
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in metabolic pathways related to cancer and diabetes.
- Receptor Modulation : Interaction with insulin receptors may enhance glucose uptake in cells.
Q & A
What are the key structural features of this compound, and how do they influence its reactivity in synthetic pathways?
The compound contains a thiazolidinone ring fused with a 4-methyl-1,2,3-thiadiazole moiety and a 3,4-dichlorophenyl substituent. The thiadiazole ring’s electron-deficient nature enhances electrophilic reactivity, while the dichlorophenyl group introduces steric hindrance and lipophilicity, affecting solubility and interaction with biological targets . Methodological considerations for synthesis include optimizing solvent polarity (e.g., DMF or acetic acid) to stabilize intermediates and control regioselectivity .
What synthetic strategies are recommended for constructing the thiazolidinone-thiadiazole core?
A multi-step approach is typical:
Core Formation : Condensation of thiosemicarbazide derivatives with chloroacetic acid under acidic conditions (e.g., sodium acetate in acetic acid) .
Functionalization : Coupling with dichlorophenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling, requiring inert atmospheres and Pd catalysts .
Purification : Recrystallization from DMF-ethanol mixtures improves yield and purity .
How can spectral data resolve structural ambiguities in derivatives of this compound?
Use a combination of:
- ¹H/¹³C NMR : To confirm substitution patterns on aromatic rings and thiadiazole protons.
- HRMS : For exact mass validation, critical for distinguishing regioisomers.
- IR Spectroscopy : To verify carbonyl (C=O) and thioamide (C=S) stretches .
Contradictions in NOE or coupling constants may indicate stereochemical variations, necessitating X-ray crystallography for absolute confirmation .
What experimental designs mitigate side reactions during synthesis?
- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and decomposition .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce nucleophilic side reactions .
- Catalyst Optimization : Microwave-assisted synthesis minimizes side products by shortening reaction times .
How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
- 3,4-Dichloro Substitution : Enhances hydrophobic interactions with enzyme active sites, improving binding affinity .
- Thiadiazole Methyl Group : Modulates electron density, influencing redox properties and metabolic stability .
Methodologically, comparative SAR studies using analogs with varying substituents (e.g., methoxy vs. chloro) are critical .
What advanced techniques are used to study its environmental fate and degradation?
- HPLC-MS/MS : To track degradation products in aqueous matrices.
- QSAR Modeling : Predicts biodegradation pathways based on logP and electronic parameters .
- Microcosm Studies : Simulate soil/water systems to assess abiotic hydrolysis and microbial transformation .
How can contradictions in biological activity data be resolved across studies?
Common discrepancies arise from:
- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent Effects : DMSO concentrations >1% may artificially suppress activity; use lower concentrations .
- Purity Verification : Impurities (e.g., unreacted intermediates) skew results; validate via HPLC ≥95% purity .
What computational methods predict binding modes with biological targets?
- Molecular Docking (AutoDock/Vina) : Simulate interactions with kinases or GPCRs, focusing on the thiazolidinone’s hydrogen-bonding capacity .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free Energy Calculations (MM/PBSA) : Quantify binding affinities for lead optimization .
How does the compound’s stability under physiological conditions impact pharmacological studies?
- pH Stability : Test in buffers (pH 1–10) to simulate gastrointestinal and plasma environments.
- Metabolic Profiling : Use liver microsomes to identify CYP450-mediated oxidation sites .
- Light Sensitivity : Thiadiazole rings may photodegrade; store samples in amber vials .
What methodologies validate its mechanism of action in disease models?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics : SILAC labeling to quantify target protein expression changes .
- In Vivo Efficacy : Use xenograft models with pharmacokinetic monitoring (Cmax, AUC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
